4-(4-Methoxyphenyl)-6-methyl-3-phenyl-3,4-dihydro-2H-pyran-2-one
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Overview
Description
4-(4-Methoxyphenyl)-6-methyl-3-phenyl-3,4-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of pyranones This compound is characterized by a pyran ring fused with a phenyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-6-methyl-3-phenyl-3,4-dihydro-2H-pyran-2-one typically involves multi-step organic reactions. One common method involves the aldol condensation of acetophenone with p-anisaldehyde, followed by cyclization and dehydration to form the pyranone ring . The reaction conditions often include the use of a base such as potassium hydroxide in a solvent like ethanol, with subsequent heating to promote cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-6-methyl-3-phenyl-3,4-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced pyranones, and substituted pyranones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Methoxyphenyl)-6-methyl-3-phenyl-3,4-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-6-methyl-3-phenyl-3,4-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Methoxyphenyl isocyanate
- 4-Methoxyamphetamine
- Methedrone
Uniqueness
4-(4-Methoxyphenyl)-6-methyl-3-phenyl-3,4-dihydro-2H-pyran-2-one is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a pyranone ring.
Properties
CAS No. |
62559-02-8 |
---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-6-methyl-3-phenyl-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C19H18O3/c1-13-12-17(14-8-10-16(21-2)11-9-14)18(19(20)22-13)15-6-4-3-5-7-15/h3-12,17-18H,1-2H3 |
InChI Key |
AITVBHRPYQZIFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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